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Introduction

Methyltriphenoxysilane, a key organosilicon compound, finds diverse applications ranging
from being a crosslinking agent to a precursor in the synthesis of advanced silicone-based
materials. Its unique structure, featuring a central silicon atom bonded to a methyl group and
three phenoxy groups, imparts specific chemical and physical properties that are of significant
interest to researchers in materials science and drug development. A thorough understanding
of its molecular structure is paramount for optimizing its use and for the quality control of
resulting products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide an intricate fingerprint of the
molecule, offering unambiguous structural confirmation and insights into its electronic
environment. This guide provides an in-depth exploration of the spectroscopic data of
methyltriphenoxysilane, grounded in field-proven insights and experimental best practices.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for probing the precise atomic arrangement within a
molecule. For methyltriphenoxysilane, H, 13C, and 2°Si NMR each provide a unique and

complementary piece of the structural puzzle.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible NMR analysis begins with meticulous sample preparation and
instrument setup. The following protocol outlines a standard procedure for acquiring high-
quality NMR spectra of methyltriphenoxysilane.

Caption: Standard workflow for NMR sample preparation and data acquisition.

'H NMR Spectroscopy: The Proton Environment

The *H NMR spectrum of methyltriphenoxysilane is expected to show two distinct signals
corresponding to the methyl and phenyl protons. The integration of these signals will be in a
3:15 (or 1:5) ratio, confirming the stoichiometry of the protons in the molecule.

Predicted Chemical

Proton Type Multiplicit Integration
o Shift (3, ppm) A .

Si-CHs ~0.3-0.5 Singlet (s) 3H

O-CeHs ~7.0-7.4 Multiplet (m) 15H

Rationale for Chemical Shifts: The methyl protons directly attached to the silicon are
significantly shielded and thus appear at a characteristic upfield chemical shift.[1] The protons
on the three phenyl rings are in a more deshielded environment due to the aromatic ring
currents and the electronegativity of the oxygen atoms, resulting in signals in the aromatic
region of the spectrum.[2]

3C NMR Spectroscopy: The Carbon Skeleton
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The proton-decoupled 3C NMR spectrum provides a clear picture of the carbon framework of
methyltriphenoxysilane. Due to the symmetry of the three phenoxy groups, we expect to see
four signals for the aromatic carbons and one signal for the methyl carbon.

Carbon Type Experimental Chemical Shift (5, ppm)
Si-CHs ~-4.0

C-O (ipso) ~153.0

C-H (ortho) ~120.5

C-H (meta) ~129.5

C-H (para) ~124.0

(Data sourced from SpectraBase)[3]

Expert Interpretation: The upfield chemical shift of the methyl carbon is characteristic of a
methyl group bonded to a silicon atom. The aromatic carbons show distinct chemical shifts due
to their different electronic environments. The ipso-carbon (the one directly bonded to the
oxygen) is the most deshielded due to the direct attachment of the electronegative oxygen
atom.

29S| NMR Spectroscopy: The Heart of the Molecule

29Si NMR spectroscopy directly probes the silicon nucleus, providing invaluable information
about its chemical environment. Although 2°Si has a low natural abundance (4.7%) and a
negative gyromagnetic ratio, modern NMR techniques allow for its routine observation.[1]

Silicon Environment Experimental Chemical Shift (8, ppm)

Si(CHs)(OPh)s ~-66.0

(Data sourced from SpectraBase)[3]

Causality of the Chemical Shift: The chemical shift of the silicon nucleus is highly sensitive to
the nature of the substituents. In methyltriphenoxysilane, the silicon is bonded to one carbon
and three oxygen atoms. This specific coordination environment results in a characteristic
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chemical shift in the upfield region of the 2°Si NMR spectrum. This value is consistent with a
silicon atom in a T3-type environment (a silicon atom bonded to three oxygen atoms and one
carbon atom).[4]

Infrared (IR) Spectroscopy: Probing Vibrational
Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational energy levels. The IR spectrum of methyltriphenoxysilane
provides a unique "fingerprint" and confirms the presence of key functional groups.

Experimental Protocol: IR Spectrum Acquisition

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Interpretation of the IR Spectrum

The IR spectrum of methyltriphenoxysilane is characterized by several key absorption bands
that correspond to the vibrations of its specific chemical bonds.

Expected Wavenumber

Vibrational Mode Intensity
(cm~)

C-H stretch (aromatic) 3100 - 3000 Medium
C-H stretch (aliphatic, Si-CHs) 2980 - 2950 Medium
C=C stretch (aromatic ring) 1600 - 1450 Strong, multiple bands
Si-CHs deformation ~1260 Strong
Si-O-C stretch (asymmetric) 1100 - 1000 Very Strong
C-H out-of-plane bend )

] 900 - 675 Strong, multiple bands
(aromatic)
Si-O stretch ~925 Strong

Authoritative Grounding: The presence of strong absorptions in the 1600-1450 cm~1 region is
indicative of the aromatic rings.[5] The strong band around 1260 cm~1 is a characteristic Si-CHs
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deformation. A very strong and broad absorption between 1100 and 1000 cm~1 is attributed to
the asymmetric Si-O-C stretching vibration, a hallmark of alkoxysilanes.[4] The region below
900 cm~1 will contain strong bands due to the out-of-plane C-H bending of the monosubstituted
phenyl rings.

Mass Spectrometry (MS): Unveiling the Molecular
Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. For methyltriphenoxysilane, it provides the molecular weight and valuable information
about its fragmentation pathways, which further corroborates its structure.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of
volatile compounds like methyltriphenoxysilane.

Caption: Workflow for the analysis of Methyltriphenoxysilane by GC-MS.

Analysis of the Mass Spectrum

The mass spectrum of methyltriphenoxysilane (Molecular Weight: 322.44 g/mol ) will show a
molecular ion peak ([M]*) at m/z 322. The fragmentation pattern will be characteristic of the
loss of the methyl and phenoxy groups.
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m/z Proposed Fragment lon Fragment Lost
322 [CH3Si(OCeHs)s]*

307 [Si(OCeHs)3]* «CHs

229 [CH3Si(OCsHs)2]* «OCéHs

199 [Si(OCsHs)2]* CHs, *OCeHs
151 [CH3Si(OCeHs)]* 2 x *OCéHs

94 [CeHsOH]*

77 [CeHs]*

(Fragmentation data

interpreted from SpectraBase)

[6]

Trustworthiness of Fragmentation Analysis: The observed fragments are consistent with the
known stability of radical and cationic species. The loss of a methyl radical (15 amu) is a
common fragmentation pathway for methyl-substituted compounds. The phenoxy radical (93
amu) is also a stable leaving group. The presence of a peak at m/z 94 corresponding to phenol
further supports the structure.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provides an
unambiguous and detailed structural elucidation of methyltriphenoxysilane. Each technique
offers a unique perspective, and together they form a self-validating system of analysis. The H,
13C, and 2°Si NMR spectra confirm the connectivity and electronic environment of each atom.
The IR spectrum verifies the presence of key functional groups through their characteristic
vibrational frequencies. Finally, the mass spectrum confirms the molecular weight and provides
insight into the molecule's stability and fragmentation patterns. This comprehensive
spectroscopic fingerprint is indispensable for researchers and professionals working with this
important organosilicon compound, ensuring its identity, purity, and proper application in
scientific and industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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